Solvent Blue 36

描述

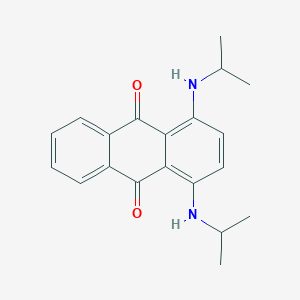

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-bis(propan-2-ylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFZMXOCPASACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041250 | |

| Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14233-37-5 | |

| Record name | 1,4-Bis[(1-methylethyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14233-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(isopropylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014233375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent Blue 36 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(1-methylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(isopropylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 36 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEH7L3Y1P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Investigations of Solvent Blue 36

Established Synthetic Methodologies for Solvent Blue 36

The primary route for synthesizing this compound involves the modification of an anthraquinone (B42736) core structure. This is typically achieved through condensation reactions with specific amine-containing compounds.

Condensation Reactions Involving Anthraquinone Precursors

The synthesis of this compound commonly starts with an anthraquinone derivative, such as 1,4-dihydroxyanthraquinone (quinizarin). environmentclearance.nic.inchemicalbook.com The process involves a condensation reaction where the anthraquinone precursor reacts with an amine to form the final dye molecule. chemicalbook.comlookchem.com One method involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with two molar equivalents of propan-2-amine. chemicalbook.comchemicalbook.com

Another established pathway utilizes the leuco form of quinizarin. In this multi-step process, 1,4-dihydroxyanthraquinone is first reduced to its leuco form. This intermediate is then reacted with isopropylamine (B41738) in the presence of an acid catalyst, followed by an oxidation step to restore the anthraquinone structure and yield this compound. Industrial-scale synthesis may also involve charging a reactor with methanol (B129727), quinizarine, leucoquinizarin, mono isopropyl amine, and mono amyl amine, followed by heating under reflux. environmentclearance.nic.in

A key aspect of these condensation reactions is the reaction conditions. Temperatures are often maintained at 80–85°C under reflux in ethanol. To drive the reaction to completion and prevent side reactions, a desiccant like anhydrous sodium sulfate (B86663) is used, and the reaction may be carried out under subatmospheric pressure.

Role of Specific Amines in Synthesis

The choice of amine is critical in determining the final properties of the dye. For this compound, isopropylamine is the key amine used in the synthesis. chemicalbook.com The use of isopropylamine, as opposed to other amines like the n-butylamine used for Solvent Blue 35, influences the resulting dye's solubility and color characteristics. The branched structure of isopropylamine enhances the solubility of this compound in non-polar solvents. In some industrial processes, a combination of amines, such as mono isopropyl amine and mono amyl amine, may be used. environmentclearance.nic.in The amine acts as a nucleophile, attacking the anthraquinone core and replacing existing groups to form the final dye structure. The basicity and structure of the amine play a significant role in the reaction's progression and efficiency. imrpress.com

Exploration of Reaction Mechanisms

The synthesis of this compound is governed by fundamental organic reaction mechanisms, including oxidation-reduction pathways and nucleophilic substitution reactions.

Oxidation and Reduction Pathways of Anthraquinone Derivatives

The synthesis of this compound often involves the manipulation of the oxidation state of the anthraquinone core. Anthraquinone and its derivatives possess a redox system, allowing them to be reduced to hydroquinones under certain conditions and subsequently oxidized back to the quinone form. dergipark.org.tr In one synthetic route for this compound, 1,4-dihydroxyanthraquinone is first reduced to its more reactive leuco form using a reducing agent like zinc powder in an alkaline medium. This reduction is a crucial step as it facilitates the subsequent substitution reaction with the amine. After the amino groups have been introduced, an oxidation step is necessary to regenerate the conjugated anthraquinone system, which is responsible for the dye's color. This oxidation can be achieved by purging the reaction mixture with air. environmentclearance.nic.in

Substitution Reactions Involving Amino Groups

The core of this compound's synthesis lies in the nucleophilic substitution of groups on the anthraquinone ring with amino groups. In these reactions, the amine, such as isopropylamine, acts as a nucleophile, attacking the electrophilic carbon atoms of the anthraquinone precursor. britannica.com The reaction is often facilitated by an acid catalyst, such as acetic acid, which can protonate the carbonyl groups of the anthraquinone, making it more susceptible to nucleophilic attack. The amino groups can also participate in further substitution reactions, although this is generally controlled to produce the desired product. The nature of the leaving group on the anthraquinone precursor and the reaction conditions are critical in determining the success of the substitution.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, including that of dyes like this compound. anr.fr The traditional synthesis of anthraquinone dyes often involves harsh conditions and the use of hazardous solvents. rasayanjournal.co.in

Efforts to create greener synthetic routes for anthraquinone derivatives include the use of less hazardous solvents, such as water, and the development of more efficient catalytic systems. researchgate.net For instance, direct arylation has been explored as a greener alternative to classic cross-coupling reactions for synthesizing some anthraquinone-based chromophores, as it reduces the number of synthetic and purification steps. nih.govsquarespace.com Microwave-assisted synthesis under solvent-free conditions has also been investigated as a way to reduce reaction times and eliminate the need for costly and hazardous solvents in the production of anthraquinone dyes. rasayanjournal.co.in

Furthermore, the use of biocatalysis and synthetic biology to produce anthraquinones from renewable resources is an emerging area of research. anr.fr These approaches aim to create more sustainable and biodegradable dyes with reduced toxicity. anr.frrsc.org The development of catalysts that can operate under milder conditions and in more environmentally benign solvent systems is a key focus of green chemistry research in this area. researchgate.netgoogle.com

Comparative Analysis of Synthetic Routes and Yield Optimization

The most prevalent synthetic strategy involves the reaction of 1,4-dihydroxyanthraquinone (Quinizarin) and its reduced (leuco) form with isopropylamine. environmentclearance.nic.in This process can be broken down into three critical stages:

Reduction of Quinizarin : The 1,4-dihydroxyanthraquinone is partially reduced to its leuco form. This step is crucial as it increases the reactivity of the molecule for the subsequent nucleophilic substitution.

Condensation with Isopropylamine : The leuco-quinizarin intermediate then reacts with isopropylamine. This nucleophilic substitution reaction, often catalyzed by an acid like acetic acid, results in the introduction of the isopropylamino groups at the 1 and 4 positions of the anthraquinone core.

Oxidation : The resulting molecule is oxidized to regenerate the stable anthraquinone chromophoric system, yielding the final this compound dye. This oxidation is commonly achieved by purging the reaction mixture with air. environmentclearance.nic.in

An alternative, though less detailed in public literature, route involves the reaction of 1,4-diaminoanthraquinone (B121737) with an isopropylating agent such as isopropyl bromide. lookchem.com

The optimization of these synthetic routes is critical for achieving high yields and purity. Industrial processes focus on manipulating reagent ratios, temperature, catalysts, and solvent systems to maximize product output while minimizing side reactions and costs. For instance, in analogous syntheses like that of Solvent Blue 35, which uses n-butylamine, the mass ratios of the amine, desiccant (anhydrous sodium sulfate), and acid catalyst relative to the anthraquinone starting material are carefully controlled. google.com Reaction times are typically maintained for 1 to 4 hours under reflux conditions at temperatures around 80–85°C. google.com Operating under subatmospheric pressure can also help prevent unwanted side reactions. Under such optimized conditions, yields can be exceptionally high, reaching between 95% and 97%.

A comparative analysis of different synthetic approaches for anthraquinone dyes highlights the variables that can be fine-tuned for yield optimization.

Interactive Data Table: Comparative Analysis of Synthetic Routes for Anthraquinone Dyes

| Parameter | Route A: this compound via Leuco Intermediate environmentclearance.nic.in | Route B: Solvent Blue 35 (Analogous) google.com | Route C: Solvent Blue 122 (Analogous) google.com |

| Primary Precursors | Quinizarine, Leucoquinizarine, Isopropylamine | 1,4-Dihydroxyanthraquinone, Leuco-1,4-dihydroxyanthraquinone, n-Butylamine | 1,4-Dihydroxyanthraquinone, Leuco-1,4-dihydroxyanthraquinone, p-Aminoacetanilide |

| Solvent | Methanol, O-Xylene | Ethanol | Methanol |

| Catalyst/Additive | Acetic Acid | Acetic Acid, Anhydrous Sodium Sulfate | Boric Acid |

| Reaction Temperature | Moderate temperature (reflux), then 125°C | Reflux (approx. 80-85°C) | 80°C |

| Reaction Time | ~10 hours (reflux) + 5-10 hours (oxidation) | 1 - 4 hours | 8 hours |

| Key Process Steps | Reflux condensation, Air oxidation, Vacuum distillation | Reflux condensation, Solvent distillation, Alkaline/Acid washing | Condensation, Filtration, Alkaline/Acid washing |

| Reported Yield | Not specified | 95-97% (optimized) | ~81-82% |

| Reported Purity | Not specified | ≥97% | 93% |

This comparative data illustrates that while the core strategy of using a leuco-anthraquinone intermediate is common, the specific choice of amine, solvent, and catalyst system is tailored to the desired product. The synthesis of Solvent Blue 35, for example, demonstrates that precise control over reagent ratios and the use of a desiccant can lead to near-quantitative yields. google.com The synthesis of Solvent Blue 122 shows that other catalysts like boric acid can be employed and that extensive post-synthesis purification involving both alkaline and acidic washes is necessary to achieve high purity. google.com These examples provide a clear framework for the yield optimization of this compound, suggesting that careful control of the reaction environment—including temperature, pressure, and stoichiometry—is paramount for efficient and high-purity production.

Advanced Spectroscopic Characterization and Electronic Structure of Solvent Blue 36

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon interaction with electromagnetic radiation. For a dye like Solvent Blue 36, these transitions are responsible for its characteristic color and luminescence properties.

The distinct blue color of this compound is a direct consequence of its absorption of light in the visible region of the electromagnetic spectrum. This phenomenon is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. The analysis of these electronic transitions is primarily conducted using Ultraviolet-Visible (UV-Vis) spectroscopy.

The core of this compound is the anthraquinone (B42736) system, which acts as the primary chromophore. This extended system of conjugated double bonds significantly lowers the energy required for electronic transitions, pushing the absorption bands into the visible range. The two isopropylamino groups attached at the 1 and 4 positions function as powerful auxochromes. These groups, containing nitrogen atoms with lone pairs of electrons, engage in resonance with the anthraquinone ring, further delocalizing the π-electron system. This delocalization decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic (red) shift of the absorption maximum (λmax) compared to the unsubstituted anthraquinone parent molecule.

The primary electronic transitions observed for this compound in the UV-Vis spectrum are π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These are high-intensity transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system.

n→π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. libretexts.org

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting the UV-Vis spectra, providing detailed insights into the energies and nature of these electronic excitations.

| Electronic Transition | Description | Relative Energy | Typical Molar Absorptivity (ε) | Structural Origin |

|---|---|---|---|---|

| π→π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | High | High (Strong Absorption) | Conjugated π-system of the anthraquinone core. |

| n→π | Excitation of an electron from a non-bonding orbital to an antibonding π orbital. | Low | Low (Weak Absorption) | Lone pair electrons on oxygen (C=O) and nitrogen (-NH) atoms. |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. While many anthraquinone derivatives are known to exhibit low fluorescence quantum yields, the technique is still valuable for studying the properties of their excited states.

Upon excitation with light corresponding to its absorption band, a this compound molecule transitions to an excited electronic state. It can then return to the ground state by emitting a photon at a longer wavelength (a lower energy), a process known as fluorescence. The difference in wavelength between the absorption maximum and the emission maximum is called the Stokes shift.

The emission properties of this compound are highly sensitive to its environment. Factors such as solvent polarity can significantly influence the fluorescence spectrum. evidentscientific.com In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red shift in the emission wavelength. evidentscientific.com Although its primary application is as a colorant, studying its limited fluorescence provides deeper understanding of its excited-state deactivation pathways. Some reports even note its use as a fluorescent dye, indicating that under specific conditions, its emission can be significant. precisechem.com

| Property | Description | Influencing Factors |

|---|---|---|

| Excitation Wavelength (λex) | Wavelength of light absorbed to promote the molecule to an excited state. Corresponds to the UV-Vis absorption spectrum. | Molecular Structure, Solvent |

| Emission Wavelength (λem) | Wavelength of light emitted as the molecule returns to the ground state. It is always longer than λex. | Solvent Polarity, Temperature, Molecular Rigidity |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. Often low for anthraquinone derivatives. | Non-radiative decay pathways, Molecular Structure |

| Stokes Shift | The energy difference (in nm or cm⁻¹) between the absorption and emission maxima. | Solvent Relaxation, Molecular Geometry Changes |

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. It is a powerful tool for identifying functional groups and confirming the structural integrity of this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of the molecule's functional groups. For this compound, FTIR is used to confirm the presence of its key structural components.

The most characteristic peaks in the FTIR spectrum of this compound include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the nitrogen-hydrogen bond in the secondary amino groups.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl groups appear just below 3000 cm⁻¹.

C=O Stretching: Strong, sharp absorption bands around 1630-1670 cm⁻¹ are characteristic of the carbonyl (quinone) groups in the anthraquinone core. Hydrogen bonding between the C=O and the adjacent N-H group can lower this frequency.

N-H Bending: Bending vibrations for the secondary amine are typically observed in the 1500-1600 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (-NH) | 3200 - 3400 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Isopropyl group (-CH(CH₃)₂) | 2850 - 2970 |

| C=O Stretch | Quinone | 1630 - 1670 |

| N-H Bend | Secondary Amine (-NH) | 1500 - 1600 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl-Amine | 1250 - 1350 |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a bond. It is particularly useful for analyzing symmetric, non-polar bonds and can be effective for colored compounds where fluorescence might interfere.

For this compound, Raman spectroscopy can provide valuable information about the carbon skeleton of the anthraquinone core. The selection of the excitation laser wavelength is critical to optimize the Raman signal and minimize interference from the dye's fluorescence. researchgate.net Green or blue lasers are often found to provide the best quality spectra for dyed materials. researchgate.net

Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS), where the molecule is adsorbed onto a metallic nanostructured surface, can dramatically amplify the Raman signal. SERS is a proposed method for the highly sensitive and specific identification of dyes like this compound in trace amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the definitive elucidation and validation of molecular structures in solution. nih.gov By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the compound by verifying the presence of the anthraquinone backbone and the specific arrangement of the isopropylamino substituents.

¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for each type of hydrogen atom in the molecule.

Aromatic Protons: The protons on the unsubstituted aromatic ring and the substituted ring of the anthraquinone core would appear in the downfield region (typically δ 7.0-8.5 ppm).

Amine Protons (N-H): A broad signal corresponding to the two equivalent N-H protons would be present. Its chemical shift can vary depending on solvent and concentration.

Methine Protons (-CH): The two equivalent methine protons of the isopropyl groups would appear as a multiplet (a septet) due to coupling with the six adjacent methyl protons.

Methyl Protons (-CH₃): The twelve equivalent methyl protons of the two isopropyl groups would appear as a strong doublet in the upfield region, resulting from coupling to the single methine proton.

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on each unique carbon atom.

Carbonyl Carbons (C=O): The quinone carbons would appear as the most downfield signals (typically δ 180-190 ppm).

Aromatic Carbons: A series of signals in the δ 110-155 ppm range would correspond to the twelve carbons of the anthraquinone rings. Carbons bonded to nitrogen would be shifted further downfield.

Aliphatic Carbons: Signals for the methine (-CH) and methyl (-CH₃) carbons of the isopropyl groups would appear in the upfield region of the spectrum (typically δ 20-50 ppm).

| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets | 6H |

| Amine (N-H) | Variable (e.g., 5.0 - 7.0) | Broad Singlet | 2H |

| Methine (-CH(CH₃)₂) | 3.5 - 4.5 | Septet | 2H |

| Methyl (CH(CH₃)₂) | 1.0 - 1.5 | Doublet | 12H |

| Carbon Type | Approx. Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 180 - 190 |

| Aromatic (C-N) | 145 - 155 |

| Aromatic (C-C, C-H) | 110 - 140 |

| Methine (-CH(CH₃)₂) | 40 - 50 |

| Methyl (CH(CH₃)₂) | 20 - 25 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique utilized for the molecular identification and purity assessment of chemical compounds. In the case of this compound, which has a molecular formula of C₂₀H₂₂N₂O₂ and a molecular weight of approximately 322.4 g/mol , mass spectrometry provides definitive confirmation of its identity by measuring its mass-to-charge ratio (m/z). worlddyevariety.comchemicalbook.comalfa-chemistry.com

Typically, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions of the dye with minimal fragmentation. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 323.4. High-resolution mass spectrometry can provide an exact mass measurement, allowing for the unambiguous determination of the elemental composition.

Beyond molecular identification, mass spectrometry is a crucial tool for assessing the purity of this compound. By analyzing a sample, it is possible to detect the presence of impurities, such as starting materials from the synthesis, byproducts, or degradation products. These impurities would appear as additional peaks in the mass spectrum at their respective m/z values. The relative intensity of these peaks can be used to estimate the purity of the sample.

Tandem mass spectrometry (MS/MS) can be employed to further characterize the structure of this compound and its impurities. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. For anthraquinone dyes like this compound, characteristic fragmentation patterns often involve the loss of substituents and cleavage of the quinone ring.

Illustrative Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₂O₂ | Fundamental composition of the molecule. worlddyevariety.comchemicalbook.comalfa-chemistry.com |

| Molecular Weight | 322.4 g/mol | Theoretical mass of the molecule. worlddyevariety.comchemicalbook.comalfa-chemistry.com |

| Observed [M+H]⁺ (ESI-MS) | ~323.4 m/z | Confirms the molecular weight of the compound. |

| Major Fragment Ion 1 | - | Provides structural information about the isopropylamino side chains. |

| Major Fragment Ion 2 | - | Relates to the stable anthraquinone core structure. |

Advanced Spectroscopic Techniques for Trace Analysis

The detection of trace amounts of this compound in various matrices is of significant interest, particularly for environmental monitoring and quality control. Advanced spectroscopic techniques offer the high sensitivity and selectivity required for such analyses.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, typically gold or silver. nih.gov This enhancement allows for the detection of analytes at extremely low concentrations, potentially down to the single-molecule level.

For the analysis of this compound, SERS offers the advantage of providing a unique vibrational fingerprint, which is useful for its specific identification. The Raman spectrum of this compound would be expected to show characteristic bands corresponding to the vibrations of its anthraquinone core and the isopropylamino substituents.

However, the application of SERS to non-polar, water-insoluble dyes like this compound can be challenging. This is because traditional SERS substrates are often prepared in aqueous colloidal solutions, and the non-polar nature of the dye can hinder its effective adsorption onto the metal surface, which is a prerequisite for signal enhancement. To overcome this, specialized SERS substrates or sample preparation methods may be required to facilitate the interaction between the dye and the plasmonic surface.

Hypothetical SERS Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1670 | C=O stretching of the quinone group. aip.org |

| ~1600 | Aromatic C=C stretching of the anthraquinone core. acs.org |

| ~1350 | C-N stretching of the amino substituents. |

| ~1180 | C-H bending of the isopropyl groups. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of trace-level organic compounds in complex environmental matrices such as water and soil. epa.govresearchgate.net This method is particularly well-suited for the analysis of solvent dyes like this compound, which may be present in the environment at very low concentrations.

The first stage of the analysis involves separating the components of the sample using liquid chromatography. For a relatively non-polar compound like this compound, reversed-phase chromatography would typically be employed. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. An ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions from the analyte molecules. The tandem mass spectrometry aspect of the technique involves selecting the molecular ion of the target analyte (the precursor ion) and subjecting it to collision-induced dissociation to produce characteristic fragment ions (product ions).

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor-to-product ion transition. This specificity allows for the accurate quantification of the target analyte even in the presence of a complex sample matrix. The sensitivity of modern LC-MS/MS systems allows for detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net

Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (with formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 323.4 [M+H]⁺ |

| Product Ion 1 (m/z) | - |

| Product Ion 2 (m/z) | - |

| Limit of Detection (LOD) | ng/L to µg/L range |

Computational and Theoretical Studies on Solvent Blue 36

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of Solvent Blue 36 at the molecular level. These ab initio and semi-empirical methods are foundational for understanding the origins of the dye's color and its interactions with its environment.

Density Functional Theory (DFT) for Electronic Properties and Interactions

Density Functional Theory (DFT) is a robust computational method used to investigate the ground-state electronic properties of this compound and related anthraquinone (B42736) derivatives. researchgate.netaip.org By calculating the electron density of the molecule, DFT can accurately predict a range of fundamental chemical characteristics. mdpi.com The method is applied to optimize the molecular geometry, revealing precise bond lengths and angles. researchgate.net

A key application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov For dye molecules, these calculations are essential for understanding their electronic behavior, such as their performance in applications like organic redox flow batteries where this compound (also known as Disperse Blue 134) has been studied. researchgate.netacs.org

Furthermore, DFT calculations are used to determine molecular properties that govern solubility and interactions, such as dipole moments, polarizability, and various reactivity descriptors. nih.gov For this compound specifically, DFT is a proposed method for calculating Hansen solubility parameters, which are instrumental in predicting its compatibility with various polymers and solvents.

Table 1: Electronic Properties of Anthraquinone Dyes Investigated by DFT This table is illustrative of the types of data generated from DFT studies on dye molecules.

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting redox potential and reactivity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting electron affinity and absorption spectra. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and excitation energy. | Assessing stability and color properties. |

| Dipole Moment | Measure of the net molecular polarity. | Predicting solubility in polar solvents and intermolecular forces. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Understanding non-linear optical properties and intermolecular interactions. |

Time-Dependent Density Functional Theory (TDDFT) for Optical Excitations

The vibrant blue color of this compound is a direct result of its absorption of light in the visible spectrum, a phenomenon governed by electronic transitions between different energy states. Time-Dependent Density Functional Theory (TDDFT) is the state-of-the-art computational method for studying these transitions. ijnc.iraip.org TDDFT is an extension of DFT that allows for the calculation of excited-state properties, making it possible to predict the optical absorption spectra of molecules. aip.org

The process involves calculating the energies of various possible electronic excitations from the ground state. aip.org The most significant of these, in terms of color, is typically the HOMO→LUMO transition. The calculated excitation energies correspond to the wavelengths of light the molecule absorbs most strongly (λmax). For π-conjugated systems like anthraquinone dyes, the accuracy of TDDFT can be sensitive to the choice of the exchange-correlation functional used in the calculation. aip.org

Computational studies on similar dyes often use TDDFT to simulate UV-Vis spectra in different environments. ijnc.ir By incorporating a computational solvent model, such as the Polarizable Continuum Model (PCM), TDDFT calculations can predict how the absorption spectrum of this compound shifts in response to solvents of different polarities—a phenomenon known as solvatochromism. mdpi.com This is critical for applications in inks and coatings where the final color depends on the formulation. foodcolourworld.com

Molecular Dynamics Simulations

While quantum chemical methods examine a static molecule, Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of how a this compound molecule behaves and interacts within a solvent over time. chemrxiv.org These simulations solve Newton's equations of motion for a system containing the solute and a large number of explicit solvent molecules, offering insights into thermodynamic and kinetic properties. kyoto-u.ac.jp

Solute-Solvent Interactions and Solvation Free Energies

MD simulations are a powerful tool for characterizing the specific interactions between a this compound molecule and the surrounding solvent molecules. aip.org These simulations can reveal the structure of the solvent shell around the dye, including the formation of hydrogen bonds and van der Waals interactions. aip.org The ensemble of conformations and interactions sampled during a simulation allows for the calculation of key thermodynamic properties. chemrxiv.org

A primary output of these simulations is the solvation free energy (ΔGsolv), which quantifies the energy change when a molecule is transferred from a vacuum into a solvent. nih.gov This value is fundamental to understanding solubility. nih.gov Alchemical free energy methods are often employed, where the interactions of the solute are gradually turned on or off in a non-physical, but thermodynamically rigorous, pathway to calculate ΔGsolv. biorxiv.org For this compound, the calculation of solvation free energies via computational modeling has been identified as a key step in understanding its solubility characteristics.

Prediction of Behavior in Novel Solvent Systems

A major advantage of computational modeling is its predictive power. MD simulations can be used to forecast the solubility and behavior of this compound in new or mixed solvent systems before any experimental work is done. By constructing a simulation box with the dye molecule and a chosen solvent, researchers can assess the affinity between them and predict whether the dye will be soluble. aip.org

This predictive capability is highly valuable for formulation science, such as in the development of new inks or plastics. foodcolourworld.commade-in-china.com The integration of MD simulations with DFT calculations of solubility parameters provides a comprehensive computational workflow. These theoretical predictions can then be validated against targeted experimental data, creating a feedback loop that refines the computational models for even greater accuracy.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Models

Hybrid QM/MM models offer a bridge between the electronic accuracy of quantum mechanics and the efficient sampling of molecular mechanics, making them ideal for studying large, complex systems like a dye in a solvent. nih.govresearchgate.net In this approach, the system is partitioned: the solute (this compound), where the key electronic events occur, is treated with a high-level QM method, while the surrounding thousands of solvent molecules are treated with a less computationally expensive MM force field. nih.gov

This method allows for the accurate description of phenomena that are heavily influenced by the immediate environment, such as changes in electronic spectra or chemical reactivity. researchgate.netmit.edu For example, a QM/MM simulation can explicitly model the polarization of the dye's electron cloud by the electric fields of nearby solvent molecules and the specific hydrogen bonds that may form. mit.edu These explicit solute-solvent interactions are often crucial for quantitatively reproducing experimental results, such as the precise absorption wavelength in a given solvent. researchgate.net The use of adaptive QM/MM schemes further refines this approach by allowing solvent molecules to move between the QM and MM regions, providing a more dynamic and realistic description of the solvation shell. nih.gov

Stability and Degradation Kinetics of Solvent Blue 36

Photostability Studies and Mechanisms of Photodegradation

Photodegradation, the alteration of a molecule's chemical structure by light energy, is a primary concern for colorants. The photostability of Solvent Blue 36 has been evaluated in the contexts of its primary applications: within polymer matrices and in various solvent environments.

This compound is frequently used to color a wide range of polymers, including polystyrene (PS), polycarbonate (PC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), and polyethylene (B3416737) terephthalate (B1205515) (PET). precisechem.comjadechem-colours.com Its isopropyl groups enhance its solubility and dispersion in many of these plastics. Studies indicate that this compound exhibits good light resistance when incorporated into these polymer systems. precisechem.comjadechem-colours.com

The stability of a dye within a polymer is not solely an intrinsic property of the dye itself but is heavily influenced by the surrounding polymer matrix. The polarity and chemical nature of the polymer can affect the degradation pathways. csic.es For instance, photodegradation mechanisms can differ between polymers like polypropylene (B1209903) and polystyrene. The primary degradation pathways for dyes in polymer matrices often involve photo-oxidation and photoreduction. nii.ac.jp Under aerobic conditions (in the presence of oxygen), Type II photo-oxidation can be a significant degradation mechanism. nii.ac.jp Conversely, under anaerobic conditions, photoreduction may become the predominant pathway. nii.ac.jp The interaction between the dye and the polymer matrix can either stabilize the dye or, in some cases, accelerate its degradation.

To quantitatively assess photostability in these matrices, researchers prepare polymer films doped with the dye and expose them to controlled UV irradiation in a weathering chamber. The change in color is monitored over time using techniques like CIE Lab* colorimetry, while chemical changes are tracked via methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Table 1: Polymer Matrices for this compound This table is interactive. Click on the headers to sort.

| Polymer Name | Abbreviation | Common Application for Dye |

|---|---|---|

| Polystyrene | PS | Coloring Plastics |

| Polycarbonate | PC | Coloring Plastics |

| Acrylonitrile Butadiene Styrene | ABS | Coloring Plastics |

| Polymethyl Methacrylate | PMMA | Coloring Plastics |

| Polyethylene Terephthalate | PET | Coloring Plastics |

The solvent environment can significantly impact the rate and mechanism of a dye's photodegradation. rsc.orgresearchgate.net Studies on other dyes have shown that the photolysis rate can be a linear function of the solvent's dielectric constant, which suggests the involvement of a dipolar intermediate during the reaction. researchgate.net A higher polarity in the solvent can promote the degradation of this intermediate, likely by stabilizing the excited triplet states of the dye molecule and facilitating its reduction. researchgate.net

The degradation rates of organic compounds have been observed to vary significantly across different solvents. For example, in a study of new brominated flame retardants (NBFRs), degradation rates were found to follow the order of acetone (B3395972) > toluene (B28343) > n-hexane. nih.gov This solvent effect is often attributed to the energy change associated with electron transfer between the solvent and the compound being degraded. nih.gov The rate of degradation can also be inversely proportional to the viscosity of the medium, indicating the involvement of diffusion-controlled processes. researchgate.net

Therefore, the choice of solvent is a critical parameter in any application of this compound where it is in a liquid phase, such as in certain inks or oils. acs.org The polarity, viscosity, and electron-donating or accepting capacity of the solvent will all play a role in the dye's long-term stability when exposed to light. researchgate.netnih.gov

To predict the long-term stability and shelf-life of a colorant, it is essential to study its degradation kinetics. Photodegradation processes are often modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. ubm.roclu-in.org The reaction can be described by the following equation:

C = C₀e⁻ᵏᵗ

Where:

C is the concentration at time t

C₀ is the initial concentration

k is the first-order degradation rate constant

The effect of temperature on the degradation rate constant (k) can be described by the Arrhenius equation. ubm.roclu-in.org This model is crucial for accelerated aging studies, where temperature is elevated to predict stability over longer periods. researchgate.net

The Arrhenius equation is:

k = Ae⁻ᴱᵃ/ᴿᵀ

Where:

k is the rate constant

A is the pre-exponential factor (a constant)

Eₐ is the activation energy

R is the universal gas constant

T is the absolute temperature (in Kelvin)

By determining the activation energy (Eₐ), researchers can quantify the energy barrier that must be overcome for the degradation reaction to occur and predict how the degradation rate will change with temperature. ubm.roresearchgate.net This modeling is a key component in assessing the suitability of this compound for applications with demanding environmental conditions.

Table 2: Key Parameters in Degradation Kinetics This table is interactive. Click on the headers to sort.

| Parameter | Symbol | Description |

|---|---|---|

| Rate Constant | k | Represents the rate of the degradation reaction. |

| Activation Energy | Eₐ | The minimum energy required to initiate the degradation reaction. |

The photodegradation of this compound results in the formation of smaller chemical compounds known as byproducts. precisechem.com The identification of these byproducts is crucial for understanding the specific chemical bonds that are broken during the degradation process. For complex organic molecules like anthraquinone (B42736) dyes, photodegradation can proceed through several pathways, including oxidation. rsc.org In the presence of oxygen and light, photo-oxidation can generate various oxidized products. rsc.org

The analysis of these byproducts is typically performed using hyphenated analytical techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This method separates the volatile degradation products and then provides mass spectra that help in identifying their molecular structures. For related anthraquinone dyes used in pyrotechnics, chlorinated side products have been identified after the reaction. nih.gov The primary degradation pathway for similar aromatic compounds often involves nucleophilic reactions and the cleavage of substituent groups from the benzene (B151609) ring structure. nih.gov A thorough analysis of these byproducts provides a detailed map of the photodegradation mechanism.

Thermal Stability and Decomposition Pathways

In many of its applications, particularly in coloring injection-molded plastics, this compound must withstand high temperatures, often exceeding 300°C. Its thermal stability is therefore a paramount characteristic.

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials. aimnet.it The method involves measuring the change in a sample's mass as it is heated over time. aimnet.it A loss in mass indicates decomposition or evaporation.

To gain a comprehensive understanding of the decomposition pathways of this compound, TGA is performed under different atmospheric conditions, typically an inert atmosphere (e.g., nitrogen, N₂) and an oxidative atmosphere (air).

Under an inert (N₂) atmosphere: The TGA curve reveals the temperatures at which the molecule breaks apart in the absence of oxygen (pyrolysis). This helps to identify the inherent thermal stability of the chemical bonds within the dye's structure.

Under an oxidative (air) atmosphere: The analysis shows how the presence of oxygen affects decomposition. Oxidation typically lowers the decomposition temperature compared to an inert atmosphere, as the reaction of the material with oxygen provides an alternative, often lower-energy, degradation pathway.

For example, TGA analysis of other organic materials shows an initial weight loss at lower temperatures (around 100°C) due to the evaporation of absorbed moisture, followed by significant weight loss at higher temperatures corresponding to the structural decomposition of the material. acs.org By comparing the TGA curves from both inert and oxidative environments, researchers can elucidate the decomposition mechanisms and establish the operational temperature limits for this compound in various applications.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 61719 |

| Polystyrene | 8312 |

| Polycarbonate | 7848 |

| Acrylonitrile Butadiene Styrene | 65239 |

| Polymethyl Methacrylate | 6539 |

| Polyethylene Terephthalate | 11090 |

| Polypropylene | 8234 |

| Acetone | 180 |

| Toluene | 1140 |

| n-Hexane | 8058 |

| Water | 962 |

| Nitrogen | 947 |

| Oxygen | 977 |

Identification of Volatile Degradation Byproducts

The thermal decomposition of complex organic molecules like this compound (1,4-bis(isopropylamino)anthracene-9,10-dione) generates a range of smaller, more volatile compounds. The identification of these byproducts is crucial for understanding the degradation pathway and the nature of any emissions produced at elevated temperatures. Analysis is typically performed by heating the compound and analyzing the evolved gases using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

While specific, comprehensive studies detailing all volatile byproducts for this compound are not extensively published, the identity of the fragments can be inferred from the molecule's structure. The degradation process involves the cleavage of chemical bonds, with the weakest bonds typically breaking first.

Key degradation byproducts arise from two main parts of the molecule: the N-alkyl side chains and the anthraquinone core.

Side-Chain Fragmentation: The isopropylamino side chains are susceptible to cleavage from the aromatic ring. This can lead to the formation of compounds such as isopropylamine (B41738) and propene. nih.govnih.gov Further breakdown of these fragments can occur at higher temperatures.

Anthraquinone Core Decomposition: The stable anthraquinone structure will decompose at higher temperatures. This process can lead to the formation of phthalic anhydride, a characteristic degradation product of the anthraquinone skeleton. Further fragmentation can produce simpler aromatic compounds and, ultimately, oxides of carbon (CO, CO₂). scribd.com

Nitrogen-Containing Byproducts: Due to the presence of nitrogen in the amino groups, thermal decomposition, particularly in an oxidative atmosphere, is expected to produce various nitrogen oxides (NOx), such as nitric oxide (NO) and nitrogen dioxide (NO₂). brieflands.com In an inert atmosphere, nitrogen may evolve as N₂ gas or form other nitrogenous compounds like nitriles.

A summary of likely volatile thermal degradation byproducts is presented in Table 1.

Table 1: Potential Volatile Thermal Degradation Byproducts of this compound

| Byproduct Name | Molecular Formula | Origin |

|---|---|---|

| Propene | C₃H₆ | Fragmentation of isopropyl side chain |

| Isopropylamine | C₃H₉N | Cleavage of isopropylamino side chain |

| Phthalic Anhydride | C₈H₄O₃ | Breakdown of the anthraquinone core |

| Carbon Monoxide | CO | Incomplete combustion of the organic structure |

| Carbon Dioxide | CO₂ | Complete combustion of the organic structure |

Methodologies for Resolving Discrepancies in Thermal Degradation Profiles

Discrepancies in thermal degradation data reported in the literature are common for complex organic compounds. These variations can stem from differences in instrumentation, experimental conditions, and sample purity. Establishing a consistent and reproducible thermal profile for a compound like this compound requires rigorous methodologies.

The primary tool for studying thermal stability is Thermogravimetric Analysis (TGA), which measures changes in a material's mass as a function of temperature. intertek.com However, results can vary significantly. Methodologies to resolve these discrepancies focus on standardization and multi-faceted analytical approaches.

Key strategies include:

Standardized Operating Procedures: Adherence to international standards, such as ASTM E1131 and ISO 11358, provides a framework for consistent testing. intertek.comlinseis.comatslab.com This includes standardizing critical parameters like heating rate, sample mass, crucible type, and purge gas flow rate, as these all influence decomposition temperatures and kinetics. researchgate.net

Comparative Atmosphere Analysis: Performing TGA in different atmospheres can elucidate different degradation pathways. Running tests in an inert atmosphere (e.g., Nitrogen, N₂) reveals the inherent thermal stability, while an oxidative atmosphere (e.g., Air or Oxygen, O₂) shows susceptibility to oxidative decomposition. intertek.com Comparing the resulting profiles helps to differentiate between thermal and thermo-oxidative degradation.

Coupled Analytical Techniques: Coupling TGA with other analytical methods provides more comprehensive data. TGA-GC/MS, which combines thermogravimetry with gas chromatography-mass spectrometry, is particularly powerful. nih.gov As the sample is heated in the TGA, the evolved volatile byproducts are directly transferred to the GC-MS for separation and identification, allowing for a precise correlation between mass loss events and the specific chemical fragments being released. nih.gov

Inter-Laboratory Studies: Replicating studies across multiple laboratories (round-robin testing) is a robust method to control for variability in instrumentation and local procedures. Publishing raw data from such studies enhances reproducibility and helps establish a consensus degradation profile.

A summary of these methodologies is presented in Table 2.

Table 2: Methodologies to Improve Consistency of Thermal Degradation Data

| Methodology | Purpose | Relevant Techniques / Standards |

|---|---|---|

| Standardization of Parameters | Ensures comparability between different tests and labs. | ASTM E1131, ISO 11358; Control of heating rate, sample mass, gas flow. intertek.comlinseis.com |

| Comparative Atmospheres | Differentiates between thermal and thermo-oxidative stability. | TGA analysis in both inert (N₂) and oxidative (Air, O₂) atmospheres. intertek.com |

| Evolved Gas Analysis (EGA) | Identifies the chemical nature of degradation products at each mass loss step. | TGA coupled with Mass Spectrometry (TGA-MS) or GC-MS (TGA-GC/MS). nih.gov |

| Inter-Laboratory Validation | Confirms the reproducibility of the data and minimizes instrument-specific bias. | Round-robin testing and collaborative studies. |

Hydrolytic Stability under Varying pH Conditions

Hydrolytic stability refers to a compound's resistance to decomposition by water. For this compound, this primarily concerns the stability of the carbon-nitrogen (C-N) bonds linking the isopropylamino groups to the anthraquinone core. This stability is highly dependent on the pH of the aqueous environment, as the hydrolysis reaction can be catalyzed by both acids and bases. libretexts.org

The general approach to quantify hydrolytic stability involves dissolving the compound in buffered solutions of varying pH (e.g., from acidic to alkaline) and monitoring its concentration over time using a technique like High-Performance Liquid Chromatography (HPLC). researchgate.net The rate of degradation can be used to determine kinetic parameters such as the rate constant (k) and half-life (t₁/₂) at each pH condition.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of a carbonyl oxygen on the anthraquinone ring. This increases the electrophilicity of the adjacent ring carbon, making it more susceptible to nucleophilic attack by a water molecule. This process can lead to the cleavage of the C-N bond and the release of isopropylamine. youtube.com

Base-Catalyzed Hydrolysis: In alkaline conditions, the nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the carbon atom of the C-N bond on the ring, which can also lead to the cleavage of the bond and displacement of the amino group. libretexts.org For many N-substituted anthraquinones, hydrolysis is more rapid under strongly basic conditions. google.com

Table 3: Illustrative Hydrolytic Degradation Kinetics of this compound at 50°C (Hypothetical Data)

| pH | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hr) | Stability |

|---|---|---|---|

| 3.0 | 0.050 | 13.9 | Low |

| 5.0 | 0.008 | 86.6 | Moderate |

| 7.0 | 0.002 | 346.5 | High |

| 9.0 | 0.045 | 15.4 | Low |

Oxidative and Reductive Degradation Mechanisms

This compound, like other anthraquinone dyes, can be degraded through both oxidative and reductive pathways. These processes involve the transfer of electrons and result in the breakdown of the chromophoric system, leading to a loss of color and the formation of smaller degradation products.

Oxidative Degradation Oxidative degradation typically occurs in the presence of strong oxidizing agents or through advanced oxidation processes (AOPs) that generate highly reactive species, most notably the hydroxyl radical (•OH). atlantis-press.comresearchgate.net These radicals are non-selective and can attack the dye molecule at multiple sites. mdpi.com The primary mechanisms include:

Attack on the Aromatic Ring: The •OH radical can add to the anthraquinone rings, leading to hydroxylation. This disrupts the conjugated system and can initiate ring cleavage, ultimately mineralizing the dye to CO₂ and H₂O. researchgate.net

Attack on the Alkylamino Group: The radicals can abstract a hydrogen atom from the N-H bond or the isopropyl group. This can lead to dealkylation (loss of the isopropyl group) and the formation of intermediates like 1-amino-4-isoproplyamino-anthraquinone and subsequently 1,4-diaminoanthraquinone (B121737). nih.gov

Cleavage of the C-N Bond: Direct oxidative attack can also cleave the bond connecting the nitrogen atom to the aromatic ring.

Common oxidizing agents used to study these pathways include hydrogen peroxide (H₂O₂), often in combination with a catalyst (like Fe²⁺ in the Fenton reaction), and ozone (O₃). researchgate.netnih.gov

Reductive Degradation Reductive degradation is the characteristic pathway for anthraquinone dyes under anaerobic (oxygen-free) conditions and in electrochemical processes. The core mechanism involves the reduction of the quinone system.

Formation of the Leuco Form: The defining step is a two-electron, two-proton reduction of the two carbonyl groups (C=O) on the central ring to hydroxyl groups (C-OH). This converts the colored quinone structure into its colorless (or faintly colored) hydroquinone (B1673460) equivalent, known as the leuco form. This disruption of the conjugated chromophore results in decolorization.

Further Degradation: While the formation of the leuco dye causes decolorization, it does not represent complete degradation. The leuco form can be re-oxidized back to the original dye in the presence of air. However, under sustained reducing conditions, further reactions can lead to the cleavage of the aromatic rings. Bacterial degradation of anthraquinone dyes often begins with an enzymatic reduction to the leuco form, followed by the breaking of the core structure under anaerobic conditions. [13 from first search]

Chemical Compounds and PubChem CIDs

Table 4: List of Mentioned Chemical Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 61719 |

| 1-Aminoanthraquinone | 6710 |

| Butanamide | 10927 |

| Butanenitrile | 8008 |

| Butylamine | 8007 |

| Carbon Dioxide | 280 |

| Carbon Monoxide | 281 |

| Isopropylamine | 6363 |

| N-isopropyl-1-aminoanthraquinone | 6454445 |

| Nitric Oxide | 145068 |

| Nitrogen Dioxide | 3032552 |

| Phthalic Anhydride | 6811 |

Mechanistic Toxicology and Environmental Fate Research of Solvent Blue 36

Mechanistic Investigations of Toxicological Effects

Developmental Toxicity Assessments in Animal Models

Research indicates that Solvent Blue 36 is a potential developmental toxicant. In laboratory animal studies, exposure to this compound during critical periods of gestation has been linked to adverse developmental outcomes. Specifically, it has been identified as a developmental toxicant in studies involving rats. canada.cacanada.ca An OECD test guideline 422 study in rats that were administered this compound by gavage indicated developmental toxicity at the lowest tested dose. canada.ca While no reproductive effects were observed up to the highest tested dose, developmental effects were noted. canada.ca These findings have led to the use of this compound as an analogue to assess the developmental toxicity of other substances within the anthraquinones group. canada.cacanada.ca

Organ-Specific Toxicity Studies (e.g., liver, kidney, spleen, bone marrow)

Studies have associated this compound with toxicity in several organs. The liver, kidney, spleen, and bone marrow have been identified as target organs for the toxic effects of this compound. A 42-day study in rats administered with this compound revealed increased liver toxicity in both sexes. canada.ca Additionally, adverse effects were observed in other organs, including increased adrenal gland weights and hypertrophy, atrophy of the thymus gland, and decreased spleen and ovary weights in females. canada.ca These findings on organ-specific toxicity have been used as a basis for read-across assessments for other anthraquinone (B42736) substances. canada.ca

Genotoxicity and Mutagenicity Evaluations

The genotoxic potential of this compound has been a subject of investigation. It has been reported to be genotoxic, showing positive results in the Ames test and a chromosomal aberration assay. canada.ca Specifically, it was found to be mutagenic in a modified Ames assay using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation. canada.cacanada.ca However, some sources state that its genotoxic effects have not been conclusively established. Despite this, due to its classification as an anthraquinone, a class of compounds that has raised concerns about potential carcinogenicity, caution is advised.

Role of Quinone Metabolism in Biological Systems

Quinones, the structural basis of this compound, undergo metabolic transformations in biological systems that are crucial to their toxicological profile. conicet.gov.ar In cells, quinones can be metabolized through two main pathways. conicet.gov.ar One involves a one-electron reduction to form a semiquinone radical, a reaction catalyzed by enzymes like NADPH–cytochrome P-450 reductase. conicet.gov.ar The other pathway is a two-electron reduction to a hydroquinone (B1673460), catalyzed by DT-diaphorase. conicet.gov.ar The formation of semiquinones is significant as it can lead to a redox cycle that generates reactive oxygen species (ROS). conicet.gov.ar The balance between these metabolic pathways can determine the extent of cellular damage. conicet.gov.ar For some quinones, arylation of intracellular thiols is another mechanism contributing to cytotoxicity. conicet.gov.ar

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A key mechanism of this compound toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). The metabolism of quinones, like this compound, can produce semiquinone free radicals. scbt.com These radicals can then react with molecular oxygen to create superoxide (B77818) anions, hydrogen peroxide, and other ROS. conicet.gov.arscbt.com This cascade of ROS generation can lead to damage of cellular macromolecules, including DNA and proteins, contributing to the compound's toxic effects. scbt.com The production of ROS is a recognized consequence of exposure to various quinone-containing compounds and is linked to their biological impacts. conicet.gov.arnih.gov

Activation of Cellular Signaling Pathways Related to Toxicity

The toxic effects of compounds like this compound can be mediated through the activation of various cellular signaling pathways. The generation of ROS by quinone metabolism can damage cellular components and also act as signaling molecules. scbt.com This can trigger signaling pathways involved in the initiation, promotion, and progression of carcinogenesis. scbt.com For instance, nanoparticle interactions with cell surface receptors can activate intracellular signaling pathways. nd.edu Furthermore, stress response pathways, such as the Nrf2-antioxidant response element (ARE) pathway, can be activated as a cellular defense mechanism against chemical-induced oxidative stress. acs.org Disruption of the cell cytoskeleton by foreign substances can also lead to secondary effects by impacting the numerous intracellular signaling pathways in which the cytoskeleton is involved. nd.edu

Environmental Persistence and Biotransformation of this compound

Photolytic and Chemical Degradation in Environmental Compartments

The degradation of this compound can be induced through advanced chemical processes. One study investigated its removal from aqueous solutions using microwave radiation combined with nanoscale zero-valent iron (MW-nZVI). nih.gov This method proved more rapid and efficient for dye and total organic carbon removal compared to using nZVI alone. nih.gov The degradation kinetics were found to follow both an empirical equation and a pseudo-first-order model. nih.gov The efficiency of dye removal was significantly enhanced with a decrease in pH, while variations in microwave power had a negligible effect. nih.gov Researchers concluded that the enhanced degradation was likely due to microwave heating of the solution and the accelerated corrosion of nZVI. nih.gov

The nature of the solvent and the pH of the medium are critical factors that influence the rate and mechanism of photolysis for many chemical compounds. nih.govbeilstein-journals.org For anthraquinone derivatives, metabolic processes can generate reactive oxygen species, which may play a role in their degradation and potential toxicity. scbt.com While specific photolytic degradation studies for this compound in different environmental compartments (air, water, soil) are not widely available, the principles governing the degradation of other complex organic molecules, particularly other dyes, would likely apply. nih.govbeilstein-journals.orgrsc.org

Table 1: Kinetic Models for this compound Removal by MW-nZVI This table is interactive. Click on headers to sort.

| Kinetic Model | Applicability to MW-nZVI | Applicability to nZVI Alone |

|---|---|---|

| Empirical Equation | Yes | Yes |

| Pseudo First-Order | Yes | No |

Source: Adapted from a 2015 study on dye removal kinetics. nih.gov

Ecological Risk Assessment Methodologies

The ecological risk of this compound has been evaluated as part of broader assessments of the Anthraquinones Group of substances. canada.ca A notable example is the draft screening assessment conducted under the Canadian Environmental Protection Act, 1999 (CEPA). canada.cacanada.ca The methodology for this assessment involves a risk matrix that assigns a level of potential concern (low, moderate, or high) based on the substance's hazard and exposure profiles. canada.ca

For the Anthraquinones Group, a read-across approach was utilized, where health effects data from well-studied analogues, including this compound and the parent compound anthraquinone, were used to inform the risk characterization of other, less-studied substances within the group. canada.ca This approach is valuable when data for every substance in a chemical class is limited. The assessment considered various lines of evidence and concluded that this compound, along with other members of the group, is not entering the environment in quantities or concentrations that pose a long-term harmful effect on the environment or its biological diversity. canada.cacanada.ca Consequently, the ERC identified these substances as having a low potential for ecological harm. canada.ca

Mitigation Strategies for Environmental Release

Advanced Wastewater Treatment for Industrial Effluents

The release of this compound into the environment primarily occurs through industrial effluents. Advanced wastewater treatment methods are crucial for mitigating this release. Conventional treatment methods can be categorized as physical, biological, and chemical. csuohio.edu

A specific study demonstrated high efficiency in removing this compound from water using a method combining microwave radiation with nanoscale zero-valent iron (MW-nZVI). nih.gov This advanced oxidation process (AOP) achieved more effective removal of both the dye and total organic carbon than nZVI treatment alone. nih.gov The removal efficiency was shown to be highly dependent on pH. nih.gov

Other advanced technologies applicable to dye wastewater include:

Coagulation and Flocculation: These processes have been effectively used to remove color and organic pollutants from dye-containing wastewaters. csuohio.edu

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can be employed to separate dyes from wastewater, sometimes allowing for water reuse. sciepub.com

Hybrid Systems: A hybrid system combining electrochemical advanced oxidation with microfiltration has been shown to be effective for treating other dye wastewaters, achieving complete removal of chemical oxygen demand (COD) and over 90% color removal. researchgate.net

Solvent Recovery: In manufacturing settings, process designs may include the recovery of solvents from waste streams, which are then reused in subsequent batches, minimizing effluent volume and contaminant load. environmentclearance.nic.in

Table 2: Removal Efficiency of this compound by MW-nZVI at Different pH Levels This table is interactive. Click on headers to sort.

| Initial pH | Dye Removal Efficiency | Notes |

|---|---|---|

| 9.0 | Moderate | Efficiency decreases at higher pH. |

| 7.0 | High | Effective removal at neutral pH. |

| 5.0 | Very High | Efficiency increases significantly with decreasing pH. |

Source: Findings adapted from a 2015 study on dye degradation. nih.gov

Remediation Technologies for Contaminated Media

Once released, this compound can contaminate soil and water, necessitating remediation. The technologies for treating contaminated media often overlap with advanced wastewater treatment methods but are applied in situ or ex situ to the affected matrix.

Chemical Oxidation/Reduction: The use of nanoscale zero-valent iron (nZVI), particularly when enhanced with microwave radiation, is a promising technology for the in situ or ex situ chemical reduction and degradation of this compound in contaminated water and soil slurries. nih.gov The small particle size and high reactivity of nZVI make it effective for breaking down complex organic molecules. nih.gov

Solvent/Chemical Extraction: This is a well-established ex situ technology where a solvent is used to separate contaminants from a solid matrix like soil or sludge. epa.gov The contaminants are extracted into the solvent, which is then treated to concentrate the hazardous material for disposal and to recycle the solvent. epa.gov

In Situ Thermal Remediation: These technologies use energy (e.g., steam, electrical resistance) to heat the subsurface, which volatilizes or mobilizes contaminants for extraction. terratherm.com While commonly used for volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), its applicability would depend on the thermal stability and properties of this compound.

Bioaugmentation: This strategy involves introducing specific microorganisms into contaminated media to enhance the biodegradation of target contaminants. dtic.mil While its effectiveness for chlorinated solvents is well-documented, specific microbial strains capable of degrading anthraquinone dyes like this compound would need to be identified and tested for this technology to be viable. dtic.mil

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 61719 |

| Anthraquinone | 6780 |

| Quinizarine | 7050 |

| Leucoquinizarine | 101839 |

Advanced Research Applications of Solvent Blue 36

Applications in Biological Sciences

Solvent Blue 36, an anthraquinone (B42736) dye, serves as a staining agent in biological research for microscopy. veeraco.com Its function is to highlight and add contrast to specific cellular components, which is particularly significant in the fields of histology and cytology where precise identification of cellular features is crucial. The dye is part of a broader category of solvent dyes used to formulate stains that can identify particular cell structures, aiding in medical diagnostics and scientific research. veeraco.com As a non-polar, water-insoluble dye, it is suitable for coloring lipids and other non-polar biological structures. worlddyevariety.com While specific protocols detailing its use as a primary stain are not as widespread as for traditional dyes like Hematoxylin or Alcian blue, it is recognized for its utility in specialized staining applications. sigmaaldrich.comwikipedia.org Its vibrant blue color can be used to differentiate tissues or cellular elements, similar to how other inert dyes are sometimes used to color decalcifying solutions to track the progress of a procedure without chemically altering the tissue itself. sigmaaldrich.com

Recent research has explored the potential of this compound in the development of drug delivery systems. Its inherent solubility in organic solvents and polymers makes it a suitable candidate for encapsulation within polymer matrices, such as nanoparticles, to facilitate the controlled release of therapeutic agents. researchgate.net